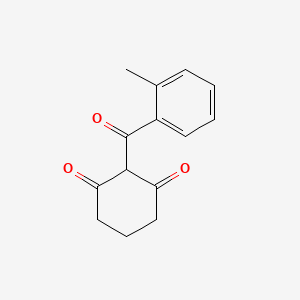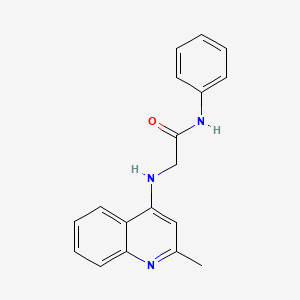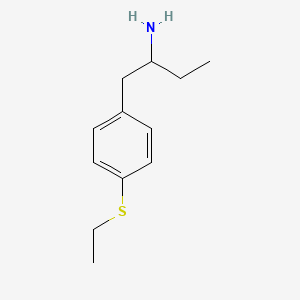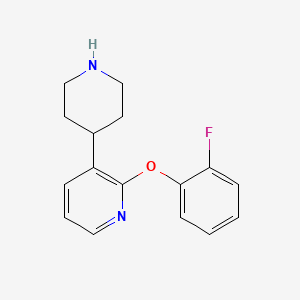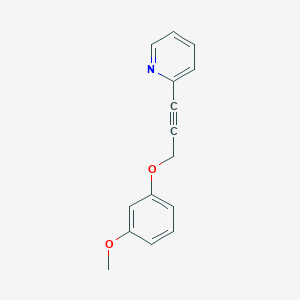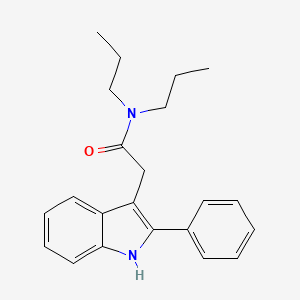
2-(2-phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fenil-1H-indol-3-il)-N,N-dipropil-acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de indol. Los derivados de indol son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Fenil-1H-indol-3-il)-N,N-dipropil-acetamida normalmente implica la reacción de 2-fenilindol con N,N-dipropilacetamida bajo condiciones de reacción específicas. El proceso puede incluir pasos como:
Formación de 2-Fenilindol: Esto se puede lograr haciendo reaccionar fenilhidrazina con acetofenona en presencia de un catalizador ácido.
Reacción de Acilación: El 2-fenilindol se hace reaccionar entonces con N,N-dipropilacetamida en presencia de un agente acilante adecuado, como anhídrido acético o cloruro de acetilo, bajo condiciones controladas de temperatura y pH.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir:
Reactores de flujo continuo o por lotes: Para controlar los parámetros de reacción y mejorar la eficiencia.
Técnicas de purificación: Como la recristalización, la cromatografía o la destilación para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Fenil-1H-indol-3-il)-N,N-dipropil-acetamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El anillo de indol puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto puede reducirse utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.
Principales Productos Formados
Oxidación: Formación de derivados del ácido indol-2-carboxílico.
Reducción: Formación de derivados de indol reducidos.
Sustitución: Formación de derivados de indol halogenados.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como modulador de vías e interacciones biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Fenil-1H-indol-3-il)-N,N-dipropil-acetamida implica su interacción con dianas y vías moleculares específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Receptores: Interactuando con receptores específicos en la superficie celular, lo que lleva a la modulación de las vías de señalización.
Inhibición Enzimática: Inhibiendo la actividad de ciertas enzimas involucradas en los procesos metabólicos.
Expresión Génica: Influyendo en la expresión de genes relacionados con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
2-(1H-Indol-3-il)tio-N-fenil-acetamida: Conocido por su actividad antiviral contra el SARS-CoV-2.
Ácido indol-3-acético: Una hormona vegetal con una actividad biológica significativa.
Indol-3-carbinol: Encontrado en verduras crucíferas y estudiado por sus propiedades anticancerígenas.
Singularidad
2-(2-Fenil-1H-indol-3-il)-N,N-dipropil-acetamida es único debido a su estructura química específica, que permite diversas reacciones químicas y aplicaciones potenciales en varios campos. Su capacidad de modular vías e interacciones biológicas lo convierte en un compuesto valioso para la investigación científica y el desarrollo terapéutico potencial.
Propiedades
Fórmula molecular |
C22H26N2O |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(2-phenyl-1H-indol-3-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H26N2O/c1-3-14-24(15-4-2)21(25)16-19-18-12-8-9-13-20(18)23-22(19)17-10-6-5-7-11-17/h5-13,23H,3-4,14-16H2,1-2H3 |
Clave InChI |
VEAFPKIMCGYMFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



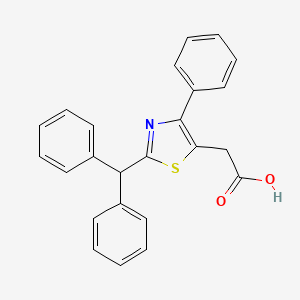

![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

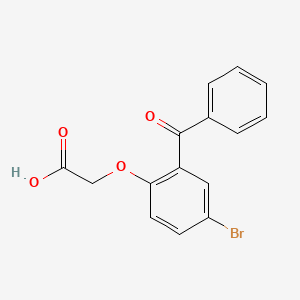
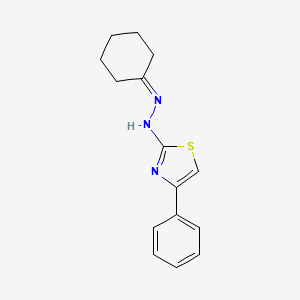
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)
